molecular formula C17H17NO5 B097822 Benzamide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxy- CAS No. 18188-88-0

Benzamide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxy-

Cat. No. B097822
CAS RN: 18188-88-0
M. Wt: 315.32 g/mol
InChI Key: HZSQZWNHTZCPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxy- is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide and is also known as 7-OTM. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Mechanism Of Action

The exact mechanism of action of 7-OTM is not fully understood. However, it has been found to act as a dopamine D2 receptor partial agonist and a serotonin 5-HT2A receptor antagonist. It has also been shown to modulate the activity of GABA and glutamate receptors in the brain.

Biochemical And Physiological Effects

7-OTM has been found to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 7-OTM has been shown to modulate the activity of GABA and glutamate receptors, which may contribute to its effects on anxiety and depression.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-OTM in lab experiments is its selectivity for dopamine and serotonin receptors. This allows researchers to study the specific effects of these neurotransmitters on behavior and physiology. Additionally, 7-OTM has been found to have low toxicity, making it a safe compound to use in animal studies.
One of the limitations of using 7-OTM in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or to use it in cell-based assays. Additionally, the exact mechanism of action of 7-OTM is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 7-OTM. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism by which 7-OTM inhibits cancer cell growth and to explore its potential as a cancer treatment.
Another area of interest is the role of 7-OTM in the regulation of dopamine and serotonin receptors in the brain. Further studies are needed to determine the specific effects of 7-OTM on these receptors and to explore its potential as a treatment for anxiety and depression.
Finally, future research could explore the use of 7-OTM in combination with other compounds to enhance its effects or to target multiple pathways involved in disease processes.

Synthesis Methods

The synthesis of 7-OTM involves the reaction of 3,4,5-trimethoxybenzoyl chloride with cycloheptatriene in the presence of a base. The reaction yields 7-OTM as a white solid with a melting point of 123-125°C. The purity of the compound can be confirmed by NMR spectroscopy.

Scientific Research Applications

7-OTM has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, 7-OTM has been used as a tool to study the role of dopamine receptors in the brain.

properties

CAS RN

18188-88-0

Product Name

Benzamide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxy-

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(7-oxocyclohepta-1,3,5-trien-1-yl)benzamide

InChI

InChI=1S/C17H17NO5/c1-21-14-9-11(10-15(22-2)16(14)23-3)17(20)18-12-7-5-4-6-8-13(12)19/h4-10H,1-3H3,(H,18,19,20)

InChI Key

HZSQZWNHTZCPLK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=CC2=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=CC2=O

Other CAS RN

18188-88-0

synonyms

N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-3,4,5-trimethoxybenzamide

Origin of Product

United States

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